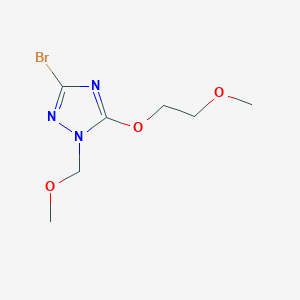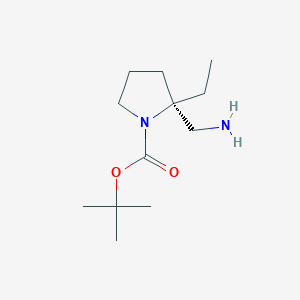
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate (TBEPC) is an organic compound that has been used in various scientific applications such as synthesis, drug development, and biochemical research. The compound is a derivative of pyrrolidine and is composed of a tert-butyl group, an amino group, and a carboxyl group. TBEPC is an important building block for the synthesis of various compounds, and it has been found to have a wide range of biochemical and physiological effects when used in experimental studies.
Applications De Recherche Scientifique
Synthesis of N-Boc-Protected Anilines
tert-Butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality .
Creation of Tetrasubstituted Pyrroles
The compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles are significant intermediates in the synthesis of various pharmaceuticals and complex organic molecules .
Organic Transformations
The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. Its steric bulkiness can influence the outcome of reactions, making it a valuable moiety for organic synthesis .
Relevance in Nature
The tert-butyl group, and by extension, compounds like tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate, play a role in biosynthetic pathways. Understanding its natural occurrence and function can lead to insights into biological processes and the development of biomimetic synthetic routes .
Biodegradation Pathways
Research into the biodegradation pathways of tert-butyl-containing compounds can inform environmental science and waste management practices. It’s essential to understand how these compounds break down in nature and their potential environmental impact .
Biocatalytic Processes
The tert-butyl group’s properties may be harnessed in biocatalytic processes. Enzymes that can selectively react with this group can be used to create specific chemical products or intermediates in an environmentally friendly and efficient manner .
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(9-13)7-6-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKIXJFPSFUIRP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




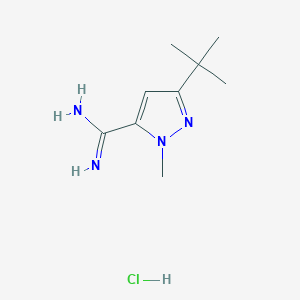
![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)
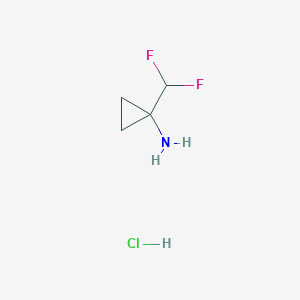
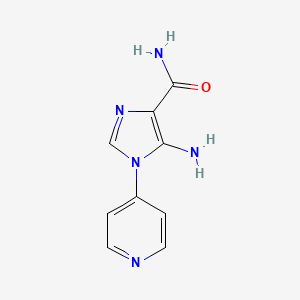
![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)
![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)

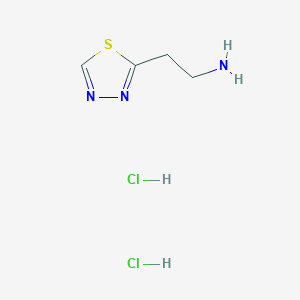
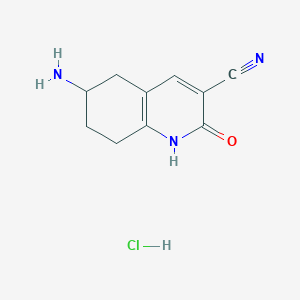
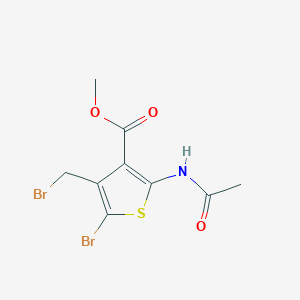

![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)
